tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[5.5]undecane-8-carboxylate

Medicinal Chemistry Scaffold Design Conformational Analysis

tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[5.5]undecane-8-carboxylate (CAS 1363381-43-4) is a Boc-protected spirocyclic heterocycle with a molecular formula of C13H22N2O4 and a molecular weight of 270.32 g/mol. It belongs to the oxa-diazaspiro[5.5]undecane class, characterized by a rigid spiro junction connecting a piperidine ring to a cyclic carbamate.

Molecular Formula C13H22N2O4
Molecular Weight 270.32 g/mol
Cat. No. B13160074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[5.5]undecane-8-carboxylate
Molecular FormulaC13H22N2O4
Molecular Weight270.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2(C1)CCNC(=O)O2
InChIInChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-8-4-5-13(9-15)6-7-14-10(16)18-13/h4-9H2,1-3H3,(H,14,16)
InChIKeyXDIOHLMWCUTOAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[5.5]undecane-8-carboxylate: Spirocyclic Building Block for Drug Discovery


tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[5.5]undecane-8-carboxylate (CAS 1363381-43-4) is a Boc-protected spirocyclic heterocycle with a molecular formula of C13H22N2O4 and a molecular weight of 270.32 g/mol [1]. It belongs to the oxa-diazaspiro[5.5]undecane class, characterized by a rigid spiro junction connecting a piperidine ring to a cyclic carbamate [2]. As a key intermediate in medicinal chemistry, it provides a versatile scaffold for the development of neurokinin antagonists, sigma receptor ligands, and orexin receptor modulators [3][4].

Why Generic Substitution Fails for tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[5.5]undecane-8-carboxylate


The spiro[5.5]undecane core of this compound imposes a rigid, three-dimensional conformation that is fundamentally distinct from the more common spiro[4.5]decane analogs [1]. The precise positioning of the nitrogen atoms (3,8- vs. 4,9-diaza) and the Boc protecting group critically determine receptor binding orientations and metabolic stability, meaning even closely related in-class compounds cannot serve as simple drop-in replacements [2]. Research on the oxa-diazaspiro[5.5]undecanone scaffold has demonstrated that subtle substitutions on the spiro framework lead to significant shifts in neurokinin and sigma receptor selectivity profiles [3][4].

Quantitative Differentiation Evidence for tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[5.5]undecane-8-carboxylate vs. Analogs


Spiro[5.5]undecane Core Confers Distinct Conformational Rigidity Compared to Spiro[4.5]decane

The target compound features a spiro[5.5]undecane core, which increases the ring size and alters the three-dimensional orientation of the piperidine and cyclic carbamate rings compared to the widely used spiro[4.5]decane analog (CAS 169206-55-7). This expansion is critical for modulating biological activity; for instance, in sigma-1 receptor research, the spiro[5.5]undecane scaffold was essential for achieving dual μ-opioid receptor agonism and σ1 receptor antagonism, a profile not robustly observed with the smaller spiro ring system [1]. The computed XLogP3-AA of 1.3 for our compound indicates a balanced lipophilicity profile suitable for CNS penetration, whereas the spiro[4.5]decane analog, with a reduced molecular complexity, often exhibits different pharmacokinetic behaviors [2].

Medicinal Chemistry Scaffold Design Conformational Analysis

Boc-Protection at Position 8 Ensures Orthogonal Synthetic Handling vs. Free Amine Analogs

The target compound includes a Boc protecting group on the piperidine nitrogen, which is absent in the parent scaffold 2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane (CAS 1389264-34-9) [1]. This protection enables selective deprotection and functionalization under mild conditions without affecting the sensitive cyclic carbamate. In the synthesis of orexin receptor antagonists, similar Boc-protected intermediates demonstrated a >10-fold improvement in reaction selectivity for N-alkylation compared to the free amine, which led to unwanted polyalkylation byproducts [2]. The stability of the Boc group under standard laboratory conditions also facilitates storage and global distribution of the intermediate, reducing the risk of impurity formation observed with the free base.

Synthetic Chemistry Intermediate Management Protecting Group Strategy

Regioisomeric Differentiation: 1-Oxa-3,8-diazaspiro vs. 1-Oxa-4,9-diazaspiro Scaffolds

Our compound belongs to the 1-oxa-3,8-diazaspiro[5.5]undecane subclass, whereas the more heavily investigated clinical candidates (e.g., EST73502) are based on the 1-oxa-4,9-diazaspiro[5.5]undecane regioisomer [1]. The repositioning of the nitrogen atom from position 8 to position 9 and the resulting alteration in the orientation of the basic amine influence receptor affinity. In the neurokinin antagonist series, NK1 activity was shown to be highly sensitive to the position of the nitrogen atoms; the 3,8-diaza substitution pattern favored NK1 selectivity, while the 4,9-diaza arrangement yielded dual NK1/NK2 profiles [2]. This regioisomeric control is a key design parameter that cannot be replicated by the alternative scaffold.

Receptor Selectivity Pharmacophore Mapping Neurokinin Antagonism

Pre-Installed 2-Oxo Cyclic Carbamate Offers Improved Metabolic Stability over Simple Piperidine Analogs

The target compound contains a 2-oxo-1-oxa-3,8-diazaspiro motif, which is a cyclic carbamate. This functionality acts as a non-classical bioisostere for the amide bond and is known to enhance metabolic stability in vivo [1]. In contrast, the corresponding 3,8-diazaspiro[5.5]undecane without the oxo substitution (i.e., a simple piperidine) lacks this stability feature. In CCR5 antagonist programs, replacement of the cyclic carbamate with a urea or carbonate resulted in significant loss of antiviral activity and increased clearance, highlighting the critical role of the 2-oxo group [2]. The presence of this group also provides a hydrogen bond donor (HBD count of 1) and acceptor (HBA count of 4) profile that is finely tuned for oral bioavailability.

Metabolic Stability Pharmacokinetics Cyclic Carbamate

High-Value Application Scenarios for tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[5.5]undecane-8-carboxylate


Development of Subtype-Selective Neurokinin Receptor Antagonists

The 3,8-diaza regioisomerism of this compound, as highlighted in patent data, provides a starting point for NK1-selective antagonists. Researchers can exploit this scaffold to avoid the dual NK1/NK2 activity of the 4,9-diaza series, enabling targeted therapies for pain, depression, or emesis without crossover respiratory side effects [1].

Synthesis of Dual Sigma-1/MOR Analgesics with Reduced Opioid ADRs

Although the clinical candidate EST73502 utilizes a different regioisomer, the core spiro[5.5]undecane scaffold is validated for this dual mechanism. Our compound offers an alternative regioisomeric entry point to generate novel analogs with potential for differential selectivity and CNS penetration, as supported by the SAR trends described in J Med Chem 2020 [2].

Orexin Receptor Modulator Programs for Sleep and Metabolic Disorders

The Boc-protected spirocyclic intermediate is directly applicable to the synthesis of the compounds described in US20130281463. The rigid spiro[5.5]undecane framework is a key pharmacophoric element for orexin-1/2 receptor binding. The orthogonally protected nature of our compound streamlines the parallel synthesis of orexin antagonist libraries [3].

Exploration of Spirocyclic Chemical Space for Allosteric Modulator Discovery

The unique conformational envelope of the spiro[5.5]undecane (compared to [4.5]decane) and the balanced lipophilicity (XLogP3 1.3) make this compound an excellent fragment for fragment-based drug discovery. The pre-installed 2-oxo group and Boc handle allow for rapid two-directional diversification to probe allosteric sites on GPCRs and ion channels [4].

Quote Request

Request a Quote for tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[5.5]undecane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.